molecular formula C13H18AlClTi B15351408 CID 23644603

CID 23644603

Cat. No.: B15351408
M. Wt: 284.58 g/mol
InChI Key: UANAACVUVBQHGK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 23644603 is a PubChem Compound Identifier (CID) assigned to a chemical compound cataloged in the PubChem database. Such identifiers enable systematic comparison with analogous compounds, including structural derivatives, functional analogs, or molecules sharing similar applications.

Properties

Molecular Formula

C13H18AlClTi

Molecular Weight

284.58 g/mol

InChI

InChI=1S/2C5H5.2CH3.CH2.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;2*1H3;1H2;;1H;/q;;;;-1;;;+2/p-1

InChI Key

UANAACVUVBQHGK-UHFFFAOYSA-M

Canonical SMILES

C[Al](C)[CH2-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize CID 23644603, we compare it with compounds sharing structural motifs, functional groups, or biological roles, based on methodologies outlined in the evidence.

Structural Analogues

Structural similarity is often assessed using 2D/3D overlays, functional group analysis, and molecular descriptors (e.g., molecular weight, logP, hydrogen bonding). For example:

  • Substrates and Inhibitors : compares taurocholic acid (CID 6675) and betulin (CID 72326) using 2D structural overlays and steroid backbone orientation . Similar approaches can be applied to this compound.
  • Oscillatoxin Derivatives : highlights oscillatoxin D (CID 101283546) and its methyl derivative (CID 185389), emphasizing modifications like methyl group addition that alter bioactivity .
Table 1: Structural Comparison of this compound and Analogues
Compound (CID) Molecular Formula Key Functional Groups Molecular Weight (g/mol) logP
This compound Not available Hypothetical groups Hypothetical N/A
Taurocholic acid (6675) C₂₆H₄₅NO₇S Sulfate, hydroxyl 515.70 1.92
Betulin (72326) C₃₀H₅₀O₂ Hydroxyl, alkene 442.70 8.94
Oscillatoxin D (101283546) C₃₄H₅₀O₈ Lactone, methyl 610.76 4.50

Physicochemical and Pharmacokinetic Properties

and provide metrics such as solubility, GI absorption, and CYP inhibition for compounds like CAS 34743-49-2 (CID 1403909) and CAS 918538-05-3 . These parameters are critical for drug development:

Table 2: Pharmacokinetic Comparison
Property This compound* CID 1403909 (CAS 34743-49-2) CID 185389 (30-methyl-oscillatoxin D)
Solubility (mg/mL) N/A 0.695 Not reported
GI Absorption N/A High Low
BBB Permeability N/A Yes No
CYP1A2 Inhibition N/A Yes No

*Hypothetical data inferred from analogous compounds.

Methodological Considerations for Comparative Analysis

The evidence highlights standardized approaches for compound comparison:

  • Cheminformatics Tools : Exact mass, collision cross-section (CCS), and spectral matching are used for identification (e.g., GC-MS in ) .
  • Biological Assays : and stress the importance of in vitro/in vivo testing (e.g., IC₅₀, EC₅₀) to validate functional similarities .

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